3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide
Description
3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a methyl group, and an oxazole ring
Properties
IUPAC Name |
3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7-4-3-5-9(11(7)15(17)18)12(16)13-10-6-8(2)19-14-10/h3-6H,1-2H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMRKSWARKIBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NOC(=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide typically involves the reaction of 3-methyl-2-nitrobenzoic acid with 5-methyl-1,2-oxazole-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-aminobenzamide.
Reduction: Corresponding oxides.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzamide
- 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-aminobenzamide
Uniqueness
3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro group and the oxazole ring makes it a versatile compound for various applications, distinguishing it from other similar benzamides.
Biological Activity
3-Methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in therapeutic contexts.
Chemical Structure and Synthesis
The compound features a benzamide core with a nitro group and a 5-methyl-1,2-oxazole moiety. The general synthetic route includes:
- Formation of 5-methyl-1,2-oxazole : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Nitration of Benzamide : Introduction of the nitro group to the benzamide structure.
- Coupling Reaction : Final coupling of the oxazole with the nitrated benzamide using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Antimicrobial Properties
Nitro-containing compounds are known for their antimicrobial activity. This compound may exhibit similar properties by producing reactive intermediates upon reduction, which can bind to DNA and induce cell death. This mechanism is common among nitro derivatives used against various pathogens, including bacteria and protozoa .
Anticancer Activity
Recent studies suggest that nitrobenzamide derivatives possess significant anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against several cancer cell lines in vitro, with IC50 values indicating potent cytotoxic effects . The mechanism often involves the inhibition of key cellular pathways involved in proliferation and survival.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory activity by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), which are crucial in inflammatory responses. The presence of the nitro group is essential for this activity, as it enhances interactions with these enzymes .
Case Study 1: Antimicrobial Activity
In a study investigating various nitro compounds against Mycobacterium tuberculosis, derivatives similar to this compound were tested for their minimum inhibitory concentration (MIC). Results indicated that compounds with a nitro group at specific positions exhibited significant antimicrobial activity, suggesting that modifications to the oxazole or benzamide moieties could enhance efficacy against resistant strains .
Case Study 2: Anticancer Efficacy
A comparative analysis of several nitrobenzamide derivatives revealed that those containing oxazole rings showed improved activity against melanoma and breast cancer cell lines. The study utilized the NCI60 panel to evaluate cytotoxicity, finding that derivatives with similar structural features to this compound had IC50 values ranging from 0.14 to 2.79 μM .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
